molecular formula C15H28O B14698017 Cyclododecanol, 1-(2-propenyl)- CAS No. 18208-71-4

Cyclododecanol, 1-(2-propenyl)-

Cat. No.: B14698017
CAS No.: 18208-71-4
M. Wt: 224.38 g/mol
InChI Key: AAZPJAVTUFJOGQ-UHFFFAOYSA-N
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Description

Cyclododecanol, 1-(2-propenyl)- is a cyclododecane derivative substituted with an allyl (2-propenyl) group at the 1-position of the alcohol-functionalized ring. The compound’s reactivity and applications are influenced by the allyl group, which introduces a double bond capable of undergoing addition or polymerization reactions.

Properties

CAS No.

18208-71-4

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

1-prop-2-enylcyclododecan-1-ol

InChI

InChI=1S/C15H28O/c1-2-12-15(16)13-10-8-6-4-3-5-7-9-11-14-15/h2,16H,1,3-14H2

InChI Key

AAZPJAVTUFJOGQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCCCCCCCCC1)O

Origin of Product

United States

Preparation Methods

Alkylation via Nucleophilic Substitution

Cyclododecanol’s hydroxyl group may undergo alkylation with allyl bromide (CH₂=CHCH₂Br) in the presence of a base. However, the steric hindrance of the cyclododecane ring limits the efficacy of traditional SN2 mechanisms. Alternative approaches, such as the Mitsunobu reaction , could circumvent this challenge. For example, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, cyclododecanol reacts with allyl alcohol to form the allyl ether, which is subsequently reduced to the target alcohol1.

Hydrogenation of Propenyl-Substituted Cyclododecatriene

Modifying the precursor to cyclododecanol—1,5,9-cyclododecatriene—by introducing a propenyl group prior to hydrogenation could yield 1-(2-propenyl)-cyclododecanol. This approach parallels the synthesis of 9a/9b (cyclododeca-4,8-dien-1-ones) via N₂O oxidation of 1 . If a propenyl group is introduced at the 1-position of 1 , subsequent hydrogenation would retain the substituent.

Isomerization of Epoxycyclododecane Derivatives

The EP 1,433,771 B1 patent describes the isomerization of epoxycyclododecane (ECD) to cyclododecanone (CDON) using lithium iodide or bromide catalysts. By substituting ECD with a propenyl-bearing epoxide, similar isomerization conditions could yield a ketone intermediate, which is then reduced to the alcohol. For instance:

$$
\text{Propenyl-ECD} \xrightarrow{\text{LiI, 200°C}} \text{Propenyl-CDON} \xrightarrow{\text{NaBH₄}} \text{1-(2-Propenyl)-cyclododecanol}
$$

Catalytic and Process Considerations

Catalyst Selection

The hydrogenation of propenyl-substituted cyclododecatriene demands catalysts that tolerate allylic functionalities without inducing double-bond migration. Platinum on carbon (Pt/C), as employed in cyclododecanol synthesis, is a candidate, though its activity toward allyl groups requires empirical validation.

Reaction Engineering

Continuous distillation, critical in separating unconverted 1 from oxidation products, could be adapted to isolate 1-(2-propenyl)-cyclododecanol from byproducts. Operating at reduced pressures (e.g., 0.1–1 MPa) may enhance the volatility difference between the target compound and its precursors.

Chemical Reactions Analysis

Types of Reactions

Cyclododecanol, 1-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclododecanol, 1-(2-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclododecanol, 1-(2-propenyl)- involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .

Comparison with Similar Compounds

Structural and Molecular Properties

The most relevant structural analog provided in the evidence is Cyclododecanol, 1-phenyl- (C₁₈H₂₈O), which substitutes a phenyl group instead of an allyl group at the 1-position. Key differences are summarized below:

Property Cyclododecanol, 1-(2-propenyl)- (Inferred) Cyclododecanol, 1-phenyl- ()
Molecular Formula C₁₅H₂₆O C₁₈H₂₈O
Molecular Weight (g/mol) 222.36 (calculated) 260.41432
Substituent Type Alkenyl (allyl: CH₂CHCH₂) Aromatic (phenyl: C₆H₅)
Key Functional Groups Hydroxyl, allyl Hydroxyl, phenyl
SMILES OC1(CCCCCCCCCCC1)CC=C OC1(CCCCCCCCCCC1)c2ccccc2

Key Observations :

  • The phenyl group enhances hydrophobicity and steric bulk, likely improving thermal stability but reducing solubility in polar solvents .

Solubility and Physical State

  • 1-(2-propenyl)- : Predicted to have moderate solubility in organic solvents (e.g., diethyl ether, acetone) due to the allyl group’s moderate polarity. Likely a liquid at room temperature.
  • 1-phenyl- : Lower solubility in polar solvents due to the hydrophobic phenyl ring; likely a semi-crystalline solid .

Research Findings and Limitations

  • Synthesis Challenges: Allyl-substituted cyclododecanol derivatives require controlled reaction conditions to prevent premature polymerization. Phenyl-substituted analogs are synthesized via Friedel-Crafts alkylation or Grignard reactions .

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